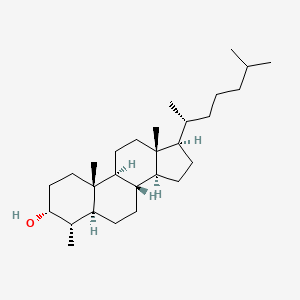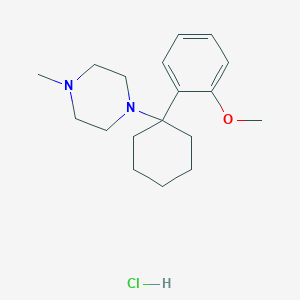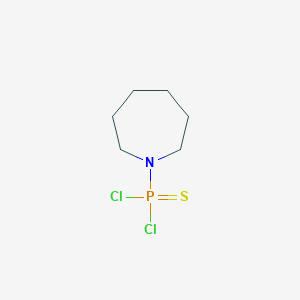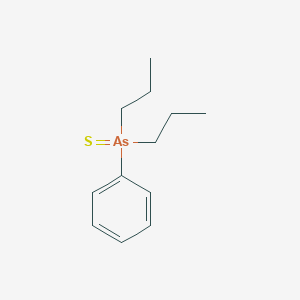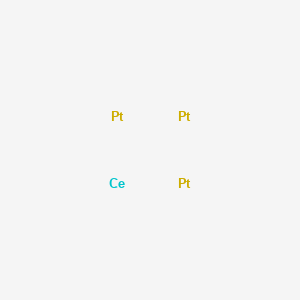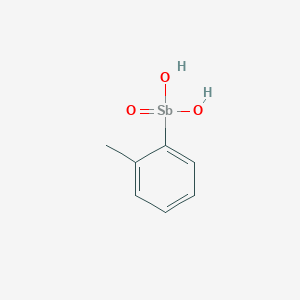
(2-Methylphenyl)stibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)stibonic acid is an organoantimony compound characterized by the presence of a stibonic acid group attached to a 2-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)stibonic acid typically involves the reaction of antimony trichloride with 2-methylbenzenediazonium chloride in the presence of a concentrated hydrochloric acid solution. This reaction yields the desired stibonic acid as a yellow fine crystal . The reaction conditions are crucial for obtaining a high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the stibonic acid to lower oxidation state compounds.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of substituted this compound derivatives.
Applications De Recherche Scientifique
(2-Methylphenyl)stibonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Mécanisme D'action
The mechanism by which (2-Methylphenyl)stibonic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its bioactivity against bacteria may involve disrupting cell wall synthesis or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Methylphenyl)stibonic acid include other stibonic acids such as:
- Phenylstibonic acid
- p-Tolylstibonic acid
- 4-Azobenzenephenylstibonic acid
Uniqueness
This compound is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other stibonic acids and can lead to different applications and properties.
Propriétés
Numéro CAS |
20971-61-3 |
|---|---|
Formule moléculaire |
C7H9O3Sb |
Poids moléculaire |
262.90 g/mol |
Nom IUPAC |
(2-methylphenyl)stibonic acid |
InChI |
InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
YTSRWLCIMHECGK-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


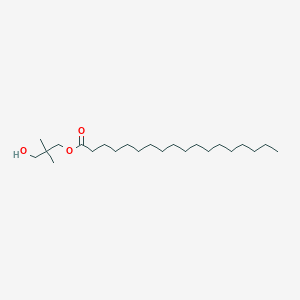
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

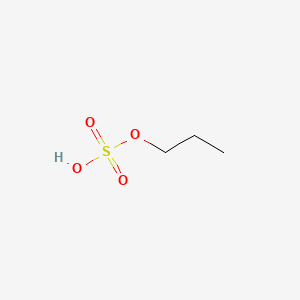
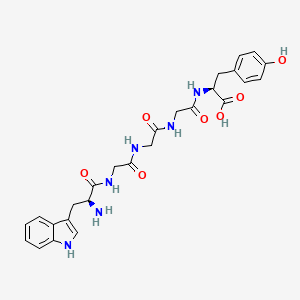
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

